2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with a complex structure that includes an indene ring fused to a pyrazole ring, connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions One common method starts with the preparation of the indene derivative, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethanal or 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethanoic acid.
Scientific Research Applications
2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The indene and pyrazole rings can interact with enzymes or receptors, leading to modulation of their activity. The ethanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: Similar structure but lacks the pyrazole ring.
1H-Inden-1-ol, 2,3-dihydro-: Contains an indene ring with a hydroxyl group but lacks the pyrazole ring and ethanol group.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Similar indene structure but with a ketone group instead of the pyrazole and ethanol groups.
Uniqueness
The uniqueness of 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol lies in its combined indene and pyrazole rings, which provide distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Biological Activity
The compound 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS Number: 956754-78-2) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆N₂O |
Molecular Weight | 228.29 g/mol |
Storage Temperature | Ambient |
CAS Number | 956754-78-2 |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study found that various pyrazole compounds were screened using the carrageenan-induced paw edema model, demonstrating impressive inhibition rates (up to 84.2%) compared to standard anti-inflammatory drugs like diclofenac .
In particular, derivatives similar to this compound have shown promising results in reducing inflammation markers such as TNF-α and IL-6 . This suggests that the compound may possess similar anti-inflammatory potential.
Anticancer Activity
Pyrazole derivatives have also been evaluated for their anticancer effects. A study highlighted the synthesis of novel pyrazole compounds that selectively induce apoptosis in cancer cells and generate reactive oxygen species (ROS), leading to cell death in tumor models . The specific activity of this compound in this context remains to be fully elucidated but could be inferred based on the general behavior of related compounds.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. . The potential of this compound in combating microbial infections warrants further investigation.
Case Studies
Several studies provide insights into the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model. Compounds exhibited up to 86% inhibition compared to standard treatments .
- Anticancer Evaluation : Research demonstrated that certain pyrazole compounds could induce apoptosis in cancer cells by increasing ROS levels, suggesting a mechanism for their anticancer activity .
- Antimicrobial Testing : Pyrazole derivatives were tested against various bacterial strains, showing significant inhibition compared to established antibiotics .
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1H-inden-5-yl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-9-8-16-7-6-14(15-16)13-5-4-11-2-1-3-12(11)10-13/h4-7,10,17H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFLIMURNXGLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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